Steric Hindrance Quantification: Ortho-tert-Butyl Substitution Confers Enhanced Steric Bulk Relative to Para Isomer
In 1-(2-tert-butylphenyl)ethan-1-one, the tert-butyl group occupies the ortho position relative to the acetyl substituent, creating a sterically congested environment around the carbonyl carbon that is absent in the para-substituted isomer 4-tert-butylacetophenone (CAS 943-27-1) . This ortho-tert-butyl substitution restricts the accessible conformations of the acetyl group and impedes approach of nucleophiles or electrophiles to the carbonyl and the adjacent ortho aromatic position . While para-substitution leaves the carbonyl fully exposed, the ortho arrangement introduces measurable steric shielding that affects both the compound's physical properties and its behavior in subsequent synthetic transformations [1].
| Evidence Dimension | Steric accessibility of carbonyl group and adjacent aromatic positions |
|---|---|
| Target Compound Data | Ortho-tert-butyl group adjacent to carbonyl; restricted conformational freedom; shielded electrophilic substitution at ortho positions |
| Comparator Or Baseline | 4-tert-Butylacetophenone (CAS 943-27-1): Para-tert-butyl group remote from carbonyl; minimal steric interference |
| Quantified Difference | Qualitative assessment based on established steric effects of tert-butyl substitution: ortho-substitution imposes substantial steric hindrance; para-substitution imposes negligible steric hindrance |
| Conditions | Structural analysis based on molecular geometry and established principles of aromatic substitution |
Why This Matters
This steric differentiation directly impacts the compound's utility in sterically demanding transformations where a hindered carbonyl environment is required for selectivity control.
- [1] LibreTexts Chemistry. (2015). Nomenclature of Benzene Derivatives. View Source
